molecular formula C19H19Cl2NO3 B4301669 ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate

ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate

Cat. No. B4301669
M. Wt: 380.3 g/mol
InChI Key: QJKNBPROOYWWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate, commonly known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a member of the benzoylurea family of insecticides and is widely used in agriculture to control pests.

Mechanism of Action

DCM inhibits the activity of chitin synthase, an enzyme responsible for the synthesis of chitin in insects. Chitin is a critical component of the insect exoskeleton, and its inhibition leads to the death of the insect. DCM has also been found to disrupt the molting process in insects, leading to their death.
Biochemical and Physiological Effects
DCM has been found to have no significant toxic effects on mammals, birds, or fish. However, it has been found to be highly toxic to bees and other pollinators. DCM has also been found to have a low environmental impact due to its low persistence in the environment.

Advantages and Limitations for Lab Experiments

DCM has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity level. However, DCM has some limitations, including its toxicity to bees and other pollinators, which limits its use in field experiments.

Future Directions

There are several future directions for the research on DCM. One area of research is the development of new insecticides based on the structure of DCM. Another area of research is the investigation of the effects of DCM on non-target organisms, such as bees and other pollinators. Additionally, there is a need for further research on the mechanism of action of DCM and its potential use in integrated pest management strategies.
Conclusion
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to be effective against a wide range of pests and has shown promising results as a potential insecticide. However, its toxicity to bees and other pollinators limits its use in field experiments. Further research is needed to develop new insecticides based on the structure of DCM and investigate its effects on non-target organisms.

Scientific Research Applications

DCM has been extensively studied for its insecticidal properties and has shown promising results as a potential insecticide. It has been found to be effective against a wide range of pests, including caterpillars, aphids, and whiteflies. DCM acts by inhibiting the synthesis of chitin, a key component of the insect exoskeleton, leading to the death of the insect.

properties

IUPAC Name

ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-3-25-18(23)11-17(13-6-4-12(2)5-7-13)22-19(24)15-10-14(20)8-9-16(15)21/h4-10,17H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNBPROOYWWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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